硅酸(H4SiO4),锌盐(1:2)

描述

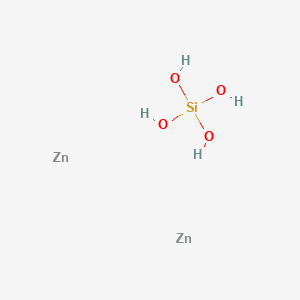

Silicic acid (H4SiO4), zinc salt (1:2) is a scientific compound. Silicic acids can be made by acidifying certain silicate salts in an aqueous solution, such as sodium silicate . They lose water when heated and create silica gel . Silicon exists largely in the seas as orthosilicic acid (H4SiO4), and its biogeochemical cycle is governed by a kind of algae known as “diatoms” .

Synthesis Analysis

Silicic acid can be synthesized by reacting calcium hydroxide with silicic acid. The reaction produces calcium silicate, which is then converted to the calcium salt by adding hydrochloric acid. The resulting compound is then purified by filtration and drying.Molecular Structure Analysis

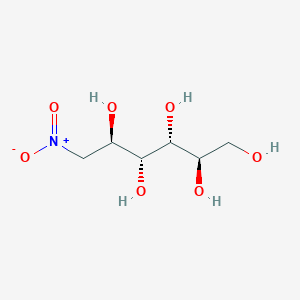

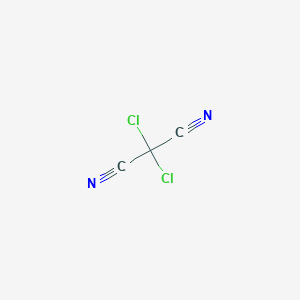

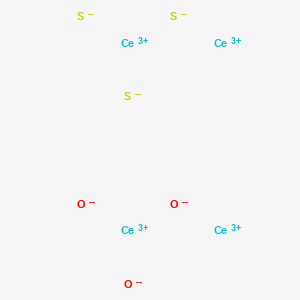

The molecular structure of Silicic acid (H4SiO4), zinc salt (1:2) is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x. Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .Physical And Chemical Properties Analysis

The specific gravity of Silicic acid (H4SiO4), zinc salt (1:2) was 4.103. Its melting point is 1,512 °c. It is soluble in hydrofluoric acid, but insoluble in water and dilute acid .科学研究应用

铁水化合物上的吸附和聚合:硅酸显着影响水生系统中氧化铁表面的性质。它在铁水化合物上的吸附涉及吸附和聚合,影响砷氧阴离子等阴离子物质的吸附 (Swedlund, 1999).

生物和治疗作用:硅酸在骨矿化、胶原蛋白合成以及潜在的动脉粥样硬化和阿尔茨海默病中发挥作用。它的生物可利用形式对人类和动物都很重要 (Jurkić et al., 2013).

盐湖中的硅酸盐分析:研究盐湖中的活性硅酸盐揭示了由于盐干扰而测量硅酸的挑战,影响了高总溶解固体 (TDS) 水中数据的可靠性 (Toxey et al., 1997).

去质子化热化学:硅酸盐阴离子热化学的研究强调了溶剂化效应对量子化学计算中准确预测水溶液中硅酸盐阴离子的重要性 (Sefcik & Goddard, 2001).

在水泥系统中的应用:由醋酸锌和硅酸合成的水合硅酸锌显示出作为水泥系统中的纳米改性剂的潜力,对材料稳定性和保质期有影响 (Grishina & Korolev, 2016).

对植物病原体的影响:硅酸已被证明可以降低香蕉植物上黄西加托卡病等病原体的严重程度,表明其在病虫害综合治理中的潜力 (Freitas et al., 2017).

硅酸在溶胶-凝胶聚合中:硅酸分子在溶胶-凝胶工艺中的聚合涉及各种缩合机制,有助于理解聚合动力学 (Martin & Garofalini, 1994).

营养液和植物生长中的硅酸:研究探讨了硅酸对植物生长和抗逆性的影响,包括缓解向日葵的盐胁迫和提高粉砂壤土中小麦的产量 (Ebrahimian & Bybordi, 2011; Abro et al., 2009).

安全和危害

Silicic acid (H4SiO4), zinc salt (1:2), arsenic and manganese-doped is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

silicic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWOWCJDIGPUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.[Zn].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4SiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Silicic acid;ZINC | |

CAS RN |

13597-65-4 | |

| Record name | Zinc silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)